Desvenlafaxine

説明

特性

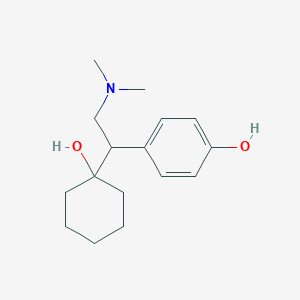

IUPAC Name |

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869118 | |

| Record name | O-Desmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93413-62-8 | |

| Record name | Desvenlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desvenlafaxine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desvenlafaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Desmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG99554ANW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desvenlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Novel Synthesis Routes for Desvenlafaxine Succinate: A Technical Guide for Researchers

For research purposes only. All experimental work should be conducted in a suitably equipped laboratory by qualified professionals, adhering to all relevant safety guidelines and regulations.

Abstract

This technical guide provides an in-depth overview of novel and established synthesis routes for Desvenlafaxine succinate, a prominent serotonin-norepinephrine reuptake inhibitor (SNRI). The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of various synthetic strategies. Key methodologies are presented with detailed experimental protocols and quantitative data to facilitate informed decisions in a research and development setting. Visualizations of the synthetic workflows are provided to enhance understanding of the chemical transformations involved.

Introduction

This compound, the major active metabolite of venlafaxine, is a widely recognized antidepressant. The development of efficient, scalable, and environmentally conscious synthetic routes for its succinate salt is of significant interest to the pharmaceutical research community. This guide explores several key pathways, including a high-yield, five-step process commencing from p-hydroxybenzene acetonitrile, as well as various O-demethylation strategies of venlafaxine. Each route is evaluated based on yield, purity, operational safety, and environmental impact.

High-Yield Five-Step Synthesis from p-Hydroxybenzene Acetonitrile

A recently developed five-step synthesis route, noted for its high overall yield and green chemistry principles, presents a significant advancement in the production of this compound succinate.[1][2] This pathway minimizes the use of hazardous reagents and offers a streamlined process suitable for larger-scale research applications.[1][2]

Overall Synthesis Workflow

Caption: Workflow of the five-step synthesis of this compound succinate.

Quantitative Data Summary

| Step | Intermediate/Product | Purity (%) | Yield (%) |

| 1. Benzyl Protection | 4-Benzyloxyphenylacetonitrile (Intermediate I) | 99.83 | 98.92 |

| 2. Condensation | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | 99.13 | 99.71 |

| 3. Deprotection & Reduction | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl (Intermediate III) | 98.32 | 94.20 |

| 4. Dimethylation | O-desmethylvenlafaxine (ODV) | 99.20 | 84.77 |

| 5. Salt Formation | O-desmethylvenlafaxine succinate monohydrate (DVS) | 99.92 | 90.27 |

| Overall Yield | 71.09 |

Table 1: Summary of purity and yields for the five-step synthesis route.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I) [1][2]

-

To a solution of p-hydroxybenzene acetonitrile in a suitable solvent, add potassium carbonate.

-

Introduce benzyl bromide and reflux the mixture.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.

-

Recrystallize the crude product from a suitable solvent system to obtain Intermediate I.

Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) [1][2]

-

Dissolve Intermediate I and cyclohexanone in a suitable solvent.

-

Add a phase transfer catalyst, such as tetrabutylammonium bromide ((n-Bu)4N+Br−), followed by an aqueous solution of sodium hydroxide.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC.

-

After completion, perform an aqueous workup, extract the product with an organic solvent, and concentrate to yield Intermediate II.

Step 3: Synthesis of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) [3]

-

In a high-pressure hydrogenation reactor, dissolve Intermediate II in industrial methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst.

-

Introduce concentrated hydrochloric acid.

-

Pressurize the reactor with hydrogen gas to 2.0 MPa and heat to 45°C for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst, and remove the solvent by rotary evaporation to precipitate the product.

-

Recrystallize the solid from ethyl acetate to yield Intermediate III.

Step 4: Synthesis of O-desmethylvenlafaxine (ODV) [1][2]

-

To a solution of Intermediate III, add 37% formaldehyde solution and 85% formic acid solution.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the mixture and adjust the pH to make it basic.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain this compound base.

Step 5: Synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS) [3]

-

In a round bottom flask, combine this compound base, succinic acid, acetone, and water.

-

Heat the mixture to 90°C with stirring until a clear solution is formed.

-

Cool the solution to 60°C and filter to remove any insoluble material.

-

Continue cooling to 35°C and stir for 6 hours to allow for complete crystallization.

-

Filter the resulting solid, wash with acetone, and dry under vacuum to yield this compound succinate monohydrate.

O-Demethylation of Venlafaxine

A common and direct approach to this compound is the O-demethylation of its precursor, Venlafaxine.[4] Various demethylating agents have been employed, each with its own advantages and challenges in terms of reaction conditions, workup procedures, and safety.

Demethylation Agents and Pathways

Caption: Various agents used for the O-demethylation of Venlafaxine.

Quantitative Data for Demethylation Routes

| Demethylating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) | Reference |

| 2-(diethylamino)ethanethiol | Polyethylene glycol 400 | - | 45 | 96.8 | [5] |

| Sodium dodecanethiolate | Polyethylene glycol 400 | 190 | - | - | [4] |

| Lithium tri(sec-butyl)borohydride | 1,2-dimethoxyethane | Hot | - | - | [4] |

| Sodium sulfide (anhydrous) | 1-methylpyrrolidone | 145 | 60-75 | - | [6] |

Table 2: Comparative data for different O-demethylation methods of Venlafaxine.

Detailed Experimental Protocols

Protocol 1: Demethylation using 2-(diethylamino)ethanethiol [5]

-

Charge a flask with Venlafaxine free base, polyethylene glycol 400 (PEG400), and 2-(diethylamino)ethanethiol.

-

Slowly add a solution of sodium methanolate in methanol.

-

Heat the reaction mixture and monitor by HPLC.

-

After completion, cool the mixture and adjust the pH to approximately 9.5 with an acid to precipitate this compound free base.

-

Isolate the solid by filtration and dry.

Protocol 2: Demethylation using Sodium Sulfide [6]

-

Heat a mixture of anhydrous sodium sulfide and 1-methylpyrrolidone to 145°C under a nitrogen atmosphere.

-

Add a solution of Venlafaxine in 1-methylpyrrolidone.

-

Stir and maintain the temperature at 145°C for 16-30 hours.

-

Cool the reaction mixture and add ethyl acetate and water.

-

Cool further to induce crystallization.

-

Filter the crystals and recrystallize from ethanol to obtain this compound.

Alternative Synthesis Routes

While the five-step synthesis and O-demethylation are prominent, other routes have been explored, each with specific characteristics.

Synthesis from p-Hydroxyacetophenone[1]

This route involves the benzylation of p-hydroxyacetophenone, followed by halogenation and dimethylation. However, it is generally characterized by longer reaction times and lower overall yields.[1][3]

Synthesis from p-Hydroxyphenylacetic Acid[1]

Starting from p-hydroxyphenylacetic acid, this method proceeds through the formation of an amide, condensation with cyclohexanone, and subsequent reduction. The initial steps involving the use of acyl chloride and dimethylamine solution can be operationally complex.[1]

Formation of this compound Succinate Salt

The final step in many synthesis protocols is the formation of the stable succinate salt. This is typically achieved with high purity and yield.

General Protocol for Succinate Salt Formation[5][7]

Caption: General workflow for the formation of this compound succinate.

Quantitative Data for Salt Formation

| Starting Material | Reagent | Solvent | Yield (%) | Purity (HPLC, %) |

| This compound Free Base | Succinic Acid | Acetone / Water | 83.6 - 90.27 | >99.9 |

Table 3: Typical yield and purity for the succinate salt formation step.[2][5]

Conclusion

The synthesis of this compound succinate can be achieved through multiple pathways, with the five-step route from p-hydroxybenzene acetonitrile offering a compelling combination of high yield, purity, and improved environmental and safety profiles. The traditional O-demethylation of Venlafaxine remains a viable and direct method, with the choice of demethylating agent significantly influencing the process parameters and outcomes. This guide provides the necessary technical details for researchers to select and optimize a synthetic strategy that aligns with their specific research goals and laboratory capabilities. Further research may focus on the development of catalytic and even more environmentally benign methodologies.

References

- 1. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]

- 4. Portico [access.portico.org]

- 5. WO2008090465A2 - Process for synthesizing this compound free base and salts or salvates thereof - Google Patents [patents.google.com]

- 6. WO2007071404A1 - Process for making this compound - Google Patents [patents.google.com]

A Technical Guide to the Enantioselective Synthesis and Chiral Separation of Desvenlafaxine Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis and chiral separation of Desvenlafaxine isomers. This compound, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. As a chiral molecule, the stereochemistry of this compound is a critical consideration in its synthesis and therapeutic application. This document details various synthetic strategies to obtain enantiomerically pure forms and outlines analytical techniques for their effective separation and quantification.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound primarily revolves around two main strategies: the resolution of a racemic mixture of venlafaxine or a precursor, and, to a lesser extent, asymmetric synthesis to create the desired stereocenter.

Chiral Resolution of Racemic Venlafaxine

A common and effective method for obtaining enantiomerically pure this compound is through the demethylation of resolved venlafaxine enantiomers. The resolution of racemic venlafaxine can be efficiently achieved using chiral resolving agents, such as tartaric acid derivatives.

One successful approach involves the use of O,O'-di-p-toluoyl-(R,R)-tartaric acid as a resolving agent. This method has been shown to produce enantiomerically pure venlafaxine with high yield and excellent enantiomeric excess.[1]

Table 1: Quantitative Data for Chiral Resolution of Venlafaxine

| Resolving Agent | Solvent System | Molar Ratio (rac-Venlafaxine:Resolving Agent) | Yield of Enantiomerically Pure Venlafaxine | Enantiomeric Excess (e.e.) | Reference |

| O,O'-di-p-toluoyl-(R,R)-tartaric acid | THF/water (10:1 v/v) | 1:0.8 | 82.2% | 99.1% | [1] |

Racemic Synthesis of this compound

While the focus is on enantioselective methods, understanding the racemic synthesis provides the foundation for subsequent resolution strategies. A common route involves a multi-step synthesis starting from p-hydroxybenzene acetonitrile.[2] This pathway, while producing a racemic mixture, is efficient and provides the necessary precursor for chiral resolution.

Chiral Separation of this compound Isomers

The analysis and separation of this compound enantiomers are crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most widely employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods utilize chiral stationary phases (CSPs) to achieve separation of enantiomers. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for the resolution of venlafaxine and its metabolites.

Table 2: Comparative Data for Chiral HPLC Separation of this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference |

| CHRIOBIOTIC V (Vancomycin-based) | 30 mmol/L ammonium acetate-methanol (15:85, pH 6.0) | 1.0 | ESI-MS | Simultaneous analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma | [3] |

| Chiralpak AD | Normal-phase elution | Not Specified | UV at 230 nm | Chiral analysis of venlafaxine metabolites in rat liver microsomal preparations |

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for the chiral separation of this compound. The use of chiral selectors, typically cyclodextrins, added to the background electrolyte enables the resolution of the enantiomers.

Table 3: Quantitative Data for Chiral Capillary Electrophoresis Separation of Venlafaxine Enantiomers

| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Analysis Time | Resolution (Rs) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Carboxymethyl-β-CD (CM-β-CD) | 25 mM phosphate buffer, pH 2.5 | 25 | ~6 min | 1.64 | Not Specified | Not Specified | [4] |

| Poly-sodium N-undecenoyl-L,L-leucylalaninate (poly-L,L-SULA) | Not Specified | 25 | < 15 min | Baseline | 21 (VX), 30 (O-DVX) | 31 (VX), 45 (O-DVX) | [5] |

Experimental Protocols

Protocol for Chiral Resolution of Racemic Venlafaxine

This protocol is based on the method described by Liu et al. (2018).[1]

-

Salt Formation: Dissolve racemic venlafaxine and O,O'-di-p-toluoyl-(R,R)-tartaric acid (in a 1:0.8 molar ratio) in a mixture of tetrahydrofuran (THF) and a small amount of water (10:1 v/v).

-

Crystallization: Stir the solution at room temperature to induce crystallization of the diastereomeric salt. The less soluble diastereomer will precipitate out of the solution.

-

Isolation: Filter the precipitated diastereomeric salt and wash with a cold solvent mixture.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid derivative and liberate the free base of the venlafaxine enantiomer.

-

Extraction: Extract the enantiomerically pure venlafaxine with a suitable organic solvent.

-

Purification and Analysis: Dry the organic extract, evaporate the solvent, and analyze the enantiomeric excess (e.e.) of the product using a suitable chiral analytical method (e.g., chiral HPLC).

Protocol for Chiral HPLC Separation of this compound

This protocol is a general guideline based on the method by Liu et al. (2007).[3]

-

Column: CHRIOBIOTIC V (5 µm, 250 mm x 4.6 mm).

-

Mobile Phase: Prepare a solution of 30 mmol/L ammonium acetate in methanol (15:85, v/v) and adjust the pH to 6.0.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Injection Volume: Inject an appropriate volume of the sample solution.

-

Detection: Use an electrospray ionization mass spectrometer (ESI-MS) in the selected ion recording (SIR) mode for detection.

-

Sample Preparation: For plasma samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes.

Protocol for Chiral Capillary Electrophoresis Separation of Venlafaxine

This protocol is based on the method described by Hancu et al. (2020).[4]

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer and adjust the pH to 2.5. Add 10 mM carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector.

-

Capillary Conditioning: Before the first use, rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the BGE. Between injections, pre-condition the capillary with short rinses of 0.1 M NaOH, water, and BGE.[4]

-

Sample Injection: Inject the sample hydrodynamically (e.g., 50 mbar for a few seconds).

-

Separation Voltage: Apply a voltage of 25 kV.

-

Temperature: Maintain the capillary temperature at 15 °C.

-

Detection: Use a UV detector at a wavelength of 230 nm.

Visualizations

Synthetic and Separation Workflows

Caption: Workflow for Enantioselective Synthesis of this compound.

Caption: General Workflow for Chiral Separation of this compound.

References

- 1. Efficient resolution of venlafaxine and mechanism study via X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Desvenlafaxine in In Vitro Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, is a widely prescribed antidepressant.[1] Beyond its established role in modulating neurotransmitter levels, emerging evidence suggests that this compound and its parent compound may exert direct neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective potential, drawing from in vitro studies on related compounds and preclinical in vivo models. The guide details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes implicated signaling pathways to facilitate further research and drug development in this area.

While direct in vitro evidence for this compound's neuroprotective actions is still developing, studies on its parent compound, venlafaxine, offer significant insights. This document synthesizes these findings to build a foundational understanding and guide future in vitro investigations into this compound.

Neuroprotective Effects Against Oxidative Stress and Excitotoxicity

In vitro studies using neuronal and glial cell lines have demonstrated the protective potential of venlafaxine against common cellular stressors, suggesting a similar potential for this compound.

Protection Against Oxidative Stress

Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress in vitro. Studies on C6 glioma cells have shown that venlafaxine can protect against H₂O₂-induced cytotoxicity.[2]

Quantitative Data Summary: Venlafaxine vs. Hydrogen Peroxide-Induced Cytotoxicity in C6 Glioma Cells

| Treatment Group | Cell Viability (%) | TNF-α Level (pg/mL) | IL-1β Level (pg/mL) |

| Control | 100 | Baseline | Baseline |

| H₂O₂ (0.5 mM) | Significantly Reduced | Significantly Increased | Significantly Increased |

| Venlafaxine (100 µM) + H₂O₂ (0.5 mM) | Significantly Increased vs. H₂O₂ alone | Significantly Reduced vs. H₂O₂ alone | Significantly Reduced vs. H₂O₂ alone |

| Data synthesized from findings reported in a study on C6 glioma cells.[2] |

Protection Against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological conditions. Research on primary cultured hippocampal neurons has indicated that venlafaxine can mitigate this form of cell death.[3]

Quantitative Data Summary: Venlafaxine vs. Glutamate-Induced Excitotoxicity in Primary Hippocampal Neurons

| Treatment Group | Neuronal Survival Rate (%) | LDH Release (Fold change vs. Control) |

| Control | 100 | 1.0 |

| Glutamate | ~50 | 7.4 |

| Venlafaxine + Glutamate | Significantly Increased vs. Glutamate alone | Significantly Reduced vs. Glutamate alone |

| Data synthesized from a study on primary hippocampal neurons.[3] |

Modulation of Microglial Activity

Neuroinflammation, often mediated by activated microglia, plays a crucial role in neurodegenerative processes. In vitro studies using the BV-2 microglial cell line suggest that venlafaxine can modulate microglial responses to inflammatory stimuli like lipopolysaccharide (LPS).[4][5]

Effects on Pro-inflammatory Mediators

Venlafaxine has been shown to have a marginal inhibitory effect on nitric oxide (NO) production in LPS-stimulated BV-2 cells at high concentrations. However, it significantly suppresses the production of superoxide, a key reactive oxygen species.[4][5]

Quantitative Data Summary: Venlafaxine's Effect on LPS-Stimulated BV-2 Microglia

| Treatment Group | Nitric Oxide (NO) Production (% of LPS control) | Superoxide Production (% of LPS control) |

| LPS (1 µg/ml) | 100 | 100 |

| Venlafaxine (100 µmol/l) + LPS | ~88 | Significantly Reduced |

| Data synthesized from a study on BV-2 microglial cells.[4] |

Protection of Oligodendrocytes and White Matter

In vivo studies on a chronic mouse model of depression have indicated that this compound can prevent stress-induced white matter injury by protecting oligodendrocytes. This effect is potentially mediated by influencing cholesterol synthesis.[6] While this is an in vivo finding, it points to a direct cellular effect that can be investigated in vitro.

Implicated Signaling Pathways

Several signaling pathways have been implicated in the neuroprotective effects of venlafaxine and the potential effects of this compound.

Wnt/β-Catenin Signaling Pathway

In a study using SH-SY5Y neuroblastoma cells, venlafaxine was found to alleviate hypoxia-induced apoptosis by upregulating the Wnt/β-catenin signaling pathway.[7][8]

AMPK Signaling Pathway

An in vivo study suggests that this compound may protect oligodendrocytes by affecting cholesterol synthesis through the phosphorylation of 5'-AMP-activated protein kinase (AMPK) and 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase).[6]

Experimental Protocols

The following are generalized protocols for key in vitro neuroprotection assays based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.

Neuronal Cell Culture and Oxidative Stress Induction (SH-SY5Y Cells)

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).

-

Oxidative Stress Induction: Induce oxidative stress by adding a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 200 µM) to the culture medium for 24 hours.[9]

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[10]

-

LDH Assay: Collect the culture supernatant to measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit or a custom assay.[11]

-

Microglial Cell Culture and Anti-inflammatory Assay (BV-2 Cells)

-

Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plating: Seed cells in 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[12]

-

Pre-treatment: Pre-incubate the cells with this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24-48 hours.[12][13]

-

Assessment of Inflammatory Mediators:

-

Nitric Oxide (Griess Assay): Collect the culture supernatant and measure the nitrite concentration using the Griess reagent.[13]

-

Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatant using specific ELISA kits.

-

Conclusion and Future Directions

The available in vitro evidence, primarily from studies on its parent compound venlafaxine, suggests that this compound holds promise as a neuroprotective agent. The potential mechanisms include protection against oxidative stress and excitotoxicity, modulation of microglial activity, and support of oligodendrocyte function. The implicated Wnt/β-catenin and AMPK signaling pathways provide a strong basis for further mechanistic studies.

Future research should focus on direct in vitro investigations of this compound using the experimental paradigms outlined in this guide. Key areas for exploration include:

-

Direct comparison of the neuroprotective efficacy of this compound and venlafaxine in various in vitro models of neuronal injury.

-

Elucidation of the precise downstream targets of the Wnt/β-catenin and AMPK pathways in response to this compound treatment.

-

Investigation of this compound's effects on other neural cell types, such as astrocytes and oligodendrocyte precursor cells, to build a comprehensive understanding of its neuroprotective profile.

-

Validation of in vitro findings in appropriate in vivo models of neurodegenerative diseases.

A thorough understanding of the neuroprotective properties of this compound could open new avenues for its therapeutic application beyond the treatment of depression, potentially benefiting patients with a range of neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of microglial function by the antidepressant drug venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of microglial function by the antidepressant drug venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Venlafaxine Inhibits the Apoptosis of SHSY-5Y Cells Through Active Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medic.upm.edu.my [medic.upm.edu.my]

Desvenlafaxine's Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD).[1][2] The pathophysiology of depression is complex and has been linked to dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating the HPA axis, drawing from available preclinical and clinical evidence. While direct quantitative data on this compound's effects on HPA axis hormones remain limited, this guide synthesizes related findings and theoretical mechanisms to inform future research and drug development.

The HPA axis is a critical neuroendocrine system that regulates numerous physiological processes, including the stress response, metabolism, and immune function. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to produce glucocorticoids, such as cortisol in humans and corticosterone in rodents. Chronic stress and the resulting hyperactivation of the HPA axis are frequently observed in individuals with depression.[3] Antidepressant treatments are thought to exert their therapeutic effects, in part, by normalizing HPA axis function.

Mechanism of Action of this compound

This compound functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[1] It has a higher affinity for the serotonin transporter than the norepinephrine transporter.[4] This dual mechanism of action is believed to be central to its antidepressant effects. The serotonergic and noradrenergic systems are known to intricately interact with and modulate the HPA axis at various levels, from the hypothalamus to the adrenal glands.

Quantitative Data on HPA Axis Modulation

Direct and comprehensive quantitative data from clinical or preclinical studies specifically investigating the effects of this compound on the core components of the HPA axis (CRH, ACTH, and cortisol/corticosterone) are not extensively available in published literature. The following tables summarize the most relevant, albeit limited, findings from studies on this compound and its parent compound, Venlafaxine.

Table 1: Clinical Studies on this compound and HPA Axis Biomarkers

| Biomarker | Study Population | Dosage | Key Findings | Reference |

| Salivary Cortisol | Outpatients with MDD | 50 mg/d | Baseline salivary cortisol levels did not significantly predict treatment response to this compound. | Ninan et al. (2014) |

Table 2: Clinical Studies on Venlafaxine (Parent Compound) and HPA Axis Biomarkers

| Biomarker | Study Population | Key Findings | Reference |

| Basal ACTH | Patients with major depression | Early responders to Venlafaxine treatment had significantly lower basal ACTH levels prior to treatment compared to late responders and healthy controls. | Araya et al. (2006)[3] |

| Salivary Cortisol & ACTH | Patients with major depression | No significant effect of Venlafaxine (IR or XR) on nocturnal cortisol secretion was observed in healthy adult volunteers. | Request PDF |

Note: The data on Venlafaxine, while informative, may not be directly extrapolated to this compound due to potential differences in pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

Detailed experimental protocols from studies specifically examining this compound's impact on the HPA axis are scarce. However, based on studies of other antidepressants and general HPA axis assessment methodologies, the following protocols represent standard approaches that could be employed in future research.

Preclinical Assessment in Animal Models

-

Chronic Stress Models: To induce HPA axis dysregulation, animal models such as chronic unpredictable mild stress (CUMS) or chronic corticosterone administration are often utilized.[5][6]

-

Drug Administration: this compound would be administered orally or via osmotic mini-pumps to ensure consistent plasma concentrations over the treatment period.

-

Hormone Measurement:

-

Corticosterone: Blood samples are collected, typically at different points in the circadian cycle, and plasma corticosterone levels are measured using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

ACTH: Due to its pulsatile secretion and short half-life, frequent blood sampling is required. Plasma ACTH is measured by ELISA or RIA.

-

CRH mRNA Expression: Following the experimental period, animals are euthanized, and the paraventricular nucleus (PVN) of the hypothalamus is dissected. CRH mRNA levels are quantified using in situ hybridization or quantitative real-time polymerase chain reaction (qRT-PCR).[7]

-

Clinical Assessment in Human Subjects

-

Study Design: A randomized, double-blind, placebo-controlled design is the gold standard.

-

Participant Selection: Patients diagnosed with MDD, often with baseline assessments of HPA axis function (e.g., dexamethasone suppression test), would be recruited.

-

Hormone Measurement:

-

Salivary Cortisol: Saliva samples are collected at multiple time points throughout the day (e.g., upon waking, 30 minutes post-waking, afternoon, and evening) to assess the cortisol awakening response (CAR) and the diurnal rhythm.[8] Cortisol levels are typically measured by ELISA or liquid chromatography-mass spectrometry (LC-MS).

-

Plasma ACTH and Cortisol: Blood samples are drawn at specified times, often in conjunction with challenge tests.

-

-

Challenge Tests:

-

Dexamethasone Suppression Test (DST): Dexamethasone, a synthetic glucocorticoid, is administered to assess the negative feedback sensitivity of the HPA axis. Blood or saliva samples are collected at baseline and several hours post-dexamethasone to measure cortisol suppression.

-

Trier Social Stress Test (TSST): This is a standardized psychosocial stress protocol used to induce a cortisol and ACTH response, allowing for the assessment of HPA axis reactivity.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the HPA axis and a typical experimental workflow for its assessment.

Caption: HPA axis signaling and points of this compound modulation.

Caption: Clinical trial workflow for HPA axis assessment.

Discussion and Future Directions

The current body of evidence suggests that this compound, as an SNRI, likely modulates the HPA axis, contributing to its antidepressant efficacy. The primary mechanism is believed to be through its influence on serotonin and norepinephrine neurotransmission, which in turn regulates the activity of hypothalamic CRH neurons. The normalization of HPA axis function, including the restoration of negative feedback sensitivity, is a plausible downstream effect of chronic this compound treatment.

However, the lack of direct quantitative studies on this compound and HPA axis hormones is a significant knowledge gap. Future research should prioritize:

-

Preclinical studies in animal models of depression to quantify the dose-dependent effects of this compound on plasma corticosterone, ACTH, and hypothalamic CRH expression.

-

Clinical trials that incorporate robust HPA axis assessment as a primary or secondary outcome. This should include serial measurements of salivary cortisol to capture diurnal rhythms and challenge tests to evaluate HPA axis reactivity and feedback.

-

Exploration of genetic factors , such as polymorphisms in the glucocorticoid receptor gene, that may predict HPA axis-related treatment response to this compound.

A more comprehensive understanding of this compound's impact on the HPA axis will not only elucidate its neurobiological mechanisms but also pave the way for personalized treatment strategies for individuals with depression characterized by HPA axis dysregulation.

References

- 1. This compound in major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a new serotonin-norepinephrine reuptake inhibitor for the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early response to venlafaxine antidepressant correlates with lower ACTH levels prior to pharmacological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy, Safety, and Tolerability of this compound 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound prevents white matter injury and improves the decreased phosphorylation of the rate-limiting enzyme of cholesterol synthesis in a chronic mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dial.uclouvain.be [dial.uclouvain.be]

- 7. Loss of hypothalamic corticotropin-releasing hormone markedly reduces anxiety behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Desvenlafaxine's Impact on Microglial Activation and Neuroinflammation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Major Depressive Disorder (MDD) is increasingly understood to involve neuroinflammatory processes, with microglial activation playing a central role. Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated therapeutic efficacy in MDD. Emerging evidence suggests that beyond its classical neurotransmitter modulation, this compound exerts significant immunomodulatory effects by attenuating microglial activation and neuroinflammation. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action on microglia, focusing on its role in inhibiting the NLRP3 inflammasome through an autophagy-dependent pathway. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the involved signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a critical factor in the pathophysiology of depression.[1][2] Microglia, the resident immune cells of the central nervous system, transition from a resting, ramified state to an activated, amoeboid phenotype in response to various stimuli, releasing a cascade of inflammatory mediators that can contribute to neuronal dysfunction and depressive symptoms.[1][3] Antidepressants, including SNRIs like this compound, have been shown to modulate these immune responses, suggesting that their therapeutic effects may extend beyond simple neurotransmitter reuptake inhibition.[4]

This whitepaper focuses on the specific effects of this compound on microglial activation and neuroinflammation, with a core emphasis on its interaction with the NLRP3 inflammasome, a key multiprotein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[5][6]

This compound's Attenuation of the Pro-Inflammatory Microglial Response

This compound, the major active metabolite of venlafaxine, has been shown to curb the inflammatory response in both in vitro and in vivo models.[5] Its parent compound, venlafaxine, has also demonstrated anti-inflammatory properties, including the suppression of pro-inflammatory cytokine production and the promotion of a resting microglial phenotype.[7]

Inhibition of Pro-Inflammatory Cytokine Production

Studies have demonstrated that this compound treatment leads to a reduction in key pro-inflammatory cytokines. A pivotal study by Alcocer-Gómez et al. (2017) investigated the effects of several antidepressants, including this compound, on the NLRP3 inflammasome. Their findings indicated that antidepressant treatment, including with this compound, led to decreased serum levels of IL-1β and IL-18 in patients with MDD.[5][6] While specific quantitative data for this compound alone was not isolated in the patient serum analysis, the study's in vitro and in vivo animal model results collectively support the inhibitory effect of this class of drugs on inflammasome-mediated cytokine release.[5][6]

Studies on venlafaxine provide further evidence for the anti-inflammatory effects of this drug class on microglia. In a co-culture model of astroglia and microglia, venlafaxine was found to reduce the secretion of the pro-inflammatory cytokines IL-6 and IFN-γ while augmenting the release of the anti-inflammatory cytokine TGF-β.[7][8] Another study using the BV-2 microglial cell line found that venlafaxine significantly suppressed superoxide production, a key component of the inflammatory response, although it had only a marginal effect on nitric oxide (NO) release and phagocytosis.[9][10]

Modulation of Microglial Morphology

Microglial activation is accompanied by distinct morphological changes, transitioning from a ramified, surveillant state to an amoeboid, phagocytic phenotype.[11] Research on venlafaxine has shown that it can promote a shift from an activated to a resting microglial morphology in an inflammatory co-culture model.[7][8] While direct quantitative morphological studies on this compound are limited, the findings with venlafaxine suggest that this compound likely shares this ability to modulate microglial morphology towards a less inflammatory state.

Core Mechanism of Action: Autophagy-Dependent NLRP3 Inflammasome Inhibition

A key mechanism underlying this compound's anti-inflammatory effects is its ability to induce autophagy, which in turn inhibits the activation of the NLRP3 inflammasome.[5][6]

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a cytosolic protein complex that responds to a variety of pathogenic and endogenous danger signals. Its activation is a two-step process:

-

Priming (Signal 1): Typically initiated by the activation of Toll-like receptors (TLRs) by stimuli such as lipopolysaccharide (LPS), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[12]

-

Activation (Signal 2): Triggered by a diverse range of stimuli, including ATP, which leads to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1). This assembly results in the cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[12]

The Role of Autophagy in Inflammasome Inhibition

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. It plays a crucial role in cellular homeostasis and has been shown to negatively regulate inflammasome activation. This can occur through several mechanisms, including the removal of inflammasome-activating signals (e.g., damaged mitochondria) and the direct degradation of inflammasome components.[13]

This compound's Integrated Mechanism

The study by Alcocer-Gómez et al. (2017) demonstrated that treatment with several antidepressants, including this compound, induced autophagy, which was linked to the inhibition of the NLRP3 inflammasome.[5][6] This suggests a sequential mechanism where this compound first promotes autophagy, leading to the clearance of inflammasome components and a subsequent reduction in the production of IL-1β and IL-18.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of venlafaxine (as a proxy for this compound's class effect) on microglial activation and neuroinflammation.

Table 1: Effect of Venlafaxine on Pro- and Anti-Inflammatory Cytokines in an Astroglia-Microglia Co-culture Model

| Cytokine | Treatment Condition | Concentration (pg/mL) | % Change vs. Inflamed Control | Reference |

| IL-6 | Inflamed Control (M30) | ~150 | - | [7] |

| M30 + Venlafaxine (10 µM) | ~75 | ↓ 50% | [7] | |

| IFN-γ | Inflamed Control (M30) | ~40 | - | [7] |

| M30 + Venlafaxine (10 µM) | ~20 | ↓ 50% | [7] | |

| TGF-β | Inflamed Control (M30) | ~250 | - | [7] |

| M30 + Venlafaxine (10 µM) | ~400 | ↑ 60% | [7] |

Data are approximate values estimated from graphical representations in the cited literature.

Table 2: Effect of Venlafaxine on Inflammatory Markers in LPS-Stimulated BV-2 Microglia

| Marker | Treatment Condition | Value (% of Control) | % Change vs. LPS-Stimulated | Reference |

| Nitric Oxide (NO) | LPS (1 µg/ml) | ~207 | - | [9][10] |

| LPS + Venlafaxine (100 µM) | ~183 | ↓ 11.6% | [9][10] | |

| Phagocytosis | LPS (1 µg/ml) | ~122 | - | [9][10] |

| LPS + Venlafaxine (100 µM) | ~114 | ↓ 6.6% | [9][10] | |

| Superoxide Production | LPS (1 µg/ml) | ~160 | - | [9][10] |

| LPS + Venlafaxine (25 µM) | ~125 | ↓ 21.9% | [9][10] | |

| LPS + Venlafaxine (50 µM) | ~110 | ↓ 31.3% | [9][10] | |

| LPS + Venlafaxine (100 µM) | ~95 | ↓ 40.6% | [9][10] |

Data are approximate values estimated from graphical representations in the cited literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper, offering a framework for replication and further investigation.

In Vitro Model of NLRP3 Inflammasome Inhibition by this compound

This protocol is based on the methodology described by Alcocer-Gómez et al. (2017).[5][6]

-

Cell Line: Human monocytic cell line (THP-1).

-

Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by incubation with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.

-

Experimental Treatment:

-

Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3 hours.

-

Cells are then treated with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

-

The NLRP3 inflammasome is activated by adding 5 mM ATP for 30 minutes.

-

-

Outcome Measures:

-

Cytokine Measurement: IL-1β and IL-18 levels in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against NLRP3, cleaved caspase-1 (p20), and a loading control (e.g., GAPDH or β-actin). Secondary antibodies conjugated to horseradish peroxidase are used for detection with an enhanced chemiluminescence (ECL) system.

-

References

- 1. graphviz.org [graphviz.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Systemic concentrations of IL-18, TFG-β, RANTES, ICAM-1 and uPAR as combined pathway-related factors may help in identification of patients suffering from depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Partially Transparent Colors | Graphviz [graphviz.org]

- 5. Antidepressants induce autophagy dependent-NLRP3-inflammasome inhibition in Major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | An integrated precision medicine approach in major depressive disorder: a study protocol to create a new algorithm for the prediction of treatment response [frontiersin.org]

- 7. Flowchart Creation [developer.mantidproject.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 11. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 12. researchgate.net [researchgate.net]

- 13. color | Graphviz [graphviz.org]

The Structural Dance of a Dual Inhibitor: An In-depth Technical Guide to the Structure-Activity Relationship of Desvenlafaxine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder (MDD). Its clinical efficacy is attributed to its dual mechanism of action, which involves the blockade of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentrations of these key neurotransmitters, thereby modulating neuronal signaling pathways implicated in mood regulation.[1][2][3] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel, more effective, and safer antidepressant agents. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) studies of this compound and its analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Structure and Binding Affinities

The core structure of this compound, O-desmethylvenlafaxine, features a cyclohexanol ring and a dimethylamino ethyl group attached to a phenolic phenyl ring. This unique three-dimensional arrangement is crucial for its interaction with the SERT and NET. Quantitative binding assays have elucidated the affinity of this compound for these transporters, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Comparative Binding Affinities of this compound and Related SNRIs

| Compound | SERT Ki (nM) | NET Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| This compound | 40.2 ± 1.6 | 558.4 ± 121.6 | 47.3 ± 19.4 | 531.3 ± 113.0 |

| Venlafaxine | 82 | 2480 | - | - |

| Duloxetine | - | - | 13 | 42 |

| Amitriptyline | - | - | 67 | 63 |

| Milnacipran | - | - | 151 | 200 |

Data compiled from multiple sources.[3][4][5]

This compound exhibits a roughly 14-fold higher affinity for SERT over NET, a balance that is considered to contribute to its therapeutic profile.[3]

Structural Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide range of novel this compound analogs are limited in publicly available literature, analysis of its structure in comparison to its parent compound, venlafaxine, and through prodrug strategies provides valuable insights.

The Phenolic Hydroxyl Group: The free phenolic hydroxyl group in this compound is a key feature distinguishing it from venlafaxine (where it is a methoxy group). This hydroxyl group is a primary site for glucuronidation, a major metabolic pathway for this compound.[6] Studies on ester prodrugs of this compound, where this hydroxyl group is modified, have shown that these esters can be successfully hydrolyzed in vivo to release the active this compound. This suggests that while crucial for its metabolic profile, modifications at this position can be tolerated for prodrug design to potentially improve pharmacokinetic properties like oral bioavailability.

The Cyclohexanol Moiety: The 1-hydroxycyclohexyl group is a critical component for the binding of this compound to both SERT and NET. The stereochemistry at the benzylic carbon and the orientation of the hydroxyl group are likely to be important for establishing key interactions within the binding pockets of the transporters.

The Dimethylamino Group: The basic dimethylamino group is essential for the activity of many monoamine reuptake inhibitors, as it is believed to interact with an acidic residue in the transporter binding site. The N-demethylation of this compound to its N,O-didesmethyl metabolite is a minor metabolic pathway mediated by CYP3A4.[6] The impact of this demethylation on transporter affinity warrants further investigation in dedicated SAR studies.

Experimental Protocols

A fundamental technique for characterizing the interaction of this compound and its analogs with SERT and NET is the competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for SERT and NET

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET).

Materials:

-

Cell Membranes: HEK293 cells stably expressing hSERT or hNET.

-

Radioligands: [³H]Citalopram (for hSERT) or [³H]Nisoxetine (for hNET).

-

Test Compounds: this compound, analogs, and reference compounds (e.g., unlabeled citalopram for SERT, desipramine for NET).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethylenimine.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing hSERT or hNET to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a protein assay (e.g., Bradford or BCA).

-

Store membrane aliquots at -80°C until use.

-

-

Assay Setup:

-

In a 96-well microplate, add the following in triplicate for each condition:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of a high concentration of a known displacer (e.g., 10 µM unlabeled citalopram for SERT or 10 µM desipramine for NET), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

The final concentration of the radioligand should be approximately equal to its Kd value for the respective transporter.

-

-

Incubation:

-

Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and allow for equilibration.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are initiated by its binding to SERT and NET, but the downstream consequences involve a cascade of intracellular signaling events. The increased availability of serotonin and norepinephrine in the synapse leads to enhanced activation of their respective postsynaptic G-protein coupled receptors (GPCRs).

This compound's Mechanism of Action: A Signaling Pathway Overview

Caption: Signaling pathway initiated by this compound's inhibition of SERT and NET.

Experimental Workflow for SAR Studies

The process of conducting SAR studies on this compound analogs follows a logical progression from chemical synthesis to biological evaluation.

Caption: A typical experimental workflow for SAR studies of this compound analogs.

Conclusion

The dual inhibition of serotonin and norepinephrine reuptake by this compound is a well-established mechanism for its antidepressant effects. While the core structure responsible for this activity is known, a deeper and more systematic exploration of the structure-activity relationships of a diverse range of this compound analogs is needed to drive the next generation of SNRI development. The methodologies and signaling pathways outlined in this guide provide a foundational framework for researchers in this field. Future studies focusing on the targeted modification of the this compound scaffold, coupled with robust in vitro and in vivo evaluations, will undoubtedly uncover novel compounds with improved therapeutic profiles, offering new hope for patients with major depressive disorder.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated, High-Throughput LC-MS/MS Method for the Quantification of Desvenlafaxine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction Desvenlafaxine (O-desmethylvenlafaxine) is the major active metabolite of the antidepressant venlafaxine and is itself a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for a rapid, sensitive, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step, ensuring high throughput for the analysis of a large number of samples.[3]

Experimental Protocols

Materials and Reagents

-

Standards: this compound reference standard, this compound-d6 (Internal Standard, IS).

-

Solvents: HPLC-grade methanol and acetonitrile.

-

Reagents: Ammonium acetate, formic acid (analytical grade).

-

Water: Deionized water, filtered through a 0.45 µm membrane.

-

Plasma: Drug-free human plasma (K2EDTA as anticoagulant).

Preparation of Standard Solutions and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d6 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare intermediate working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the stock solution with a 50:50 methanol/water mixture.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d6 stock solution with methanol to achieve a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Prepare CC and QC samples by spiking appropriate amounts of the working solutions into drug-free human plasma. A typical calibration range is 1.0 ng/mL to 400 ng/mL.[4][5]

Plasma Sample Preparation (Protein Precipitation)

The sample preparation workflow involves a simple and rapid protein precipitation extraction.

Caption: Protein precipitation workflow for plasma samples.

-

Pipette 100 µL of plasma (sample, standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound-d6 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject a 5 µL aliquot into the LC-MS/MS system for analysis.

LC-MS/MS System and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Caption: Logical flow of the LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| LC System | Shimadzu VP or equivalent[1] |

| Column | Thermo-BDS Hypersil C8 (50 × 4.6 mm, 3 µm) or equivalent[4][5] |

| Mobile Phase | 5 mM Ammonium Acetate : Methanol (20:80, v/v)[4][5] |

| Flow Rate | 0.80 mL/min[4][5] |

| Column Temperature | Ambient (25°C) |

| Injection Volume | 5 µL |

| Run Time | 3.0 minutes[1] |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Condition |

| MS System | API 4000 or equivalent[1] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: m/z 264.2 → 58.1[4][5]This compound-d6 (IS): m/z 270.2 → 64.1[4][5] |

| Source Temperature | 500°C[1] |

| Curtain Gas (CUR) | 10 psi[1] |

| Collision Gas (CAD) | 6 psi[1] |

| Nebulizer Gas (GS1) | 35 psi[1] |

| Auxiliary Gas (GS2) | 40 psi[1] |

| Declustering Potential (DP) | 60 V (Analyte), 44 V (IS)[1] |

| Collision Energy (CE) | 43 V (Analyte), 26 V (IS)[1] |

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[1]

Table 3: Summary of Method Validation Results

| Parameter | Result |

| Linearity Range | 1.001 - 400.352 ng/mL[4][5] |

| Correlation Coefficient (r²) | ≥ 0.999[4][5] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4] |

| Intra-day Precision (CV%) | 0.7 - 5.5%[4] |

| Inter-day Precision (CV%) | 1.9 - 6.8%[4] |

| Intra-day Accuracy (%) | 95.3 - 107.4%[4] |

| Inter-day Accuracy (%) | 93.4 - 99.5%[4] |

| Mean Recovery | > 70% (using Liquid-Liquid Extraction)[1] |

| Stability | Stable during freeze-thaw cycles, bench-top storage, and long-term storage in the matrix.[4][5] |

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a straightforward protein precipitation protocol allows for high-throughput analysis with a short chromatographic run time of 3.0 minutes.[1] The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it highly suitable for supporting pharmacokinetic and bioequivalence studies in clinical and preclinical drug development.[4]

References

- 1. omicsonline.org [omicsonline.org]

- 2. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel LC- ESI-MS/MS method for this compound estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Radiolabeling Desvenlafaxine for Positron Emission Tomography (PET) Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of radiolabeled Desvenlafaxine analogs for use in Positron Emission Tomography (PET) imaging. Given the absence of established, publicly available protocols for the direct radiolabeling of this compound, two potential radiosynthetic routes are proposed: one utilizing Carbon-11 ([¹¹C]) for N-methylation to produce [¹¹C]this compound, and another employing Fluorine-18 ([¹⁸F]) for the synthesis of a fluoroalkylated derivative. These protocols are based on well-established radiochemical methodologies and are intended to serve as a foundational guide for researchers.

Introduction to Radiolabeled this compound for PET Imaging

This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. PET imaging with radiolabeled this compound or its analogs could provide invaluable in vivo data on the drug's pharmacokinetic profile, biodistribution, and target engagement with serotonin (SERT) and norepinephrine (NET) transporters in the brain. This information can significantly aid in the development of novel antidepressants and in understanding the neurobiology of depression.

Proposed Radiolabeling Strategies

Two primary strategies for radiolabeling this compound are presented, leveraging the most common positron-emitting radionuclides in PET imaging: Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min).

-

[¹¹C]this compound via N-Methylation: This approach involves the methylation of a desmethyl precursor at one of the nitrogen methyl positions using a ¹¹C-methylating agent. This method yields the authentic this compound molecule radiolabeled with Carbon-11.

-

[¹⁸F]Fluoroethyl-O-Desvenlafaxine via O-Fluoroethylation: This strategy involves the synthesis of a derivative of this compound where a fluoroethyl group is attached to the phenolic oxygen. While not the identical molecule, this analog is expected to have similar biological activity and the longer half-life of Fluorine-18 allows for longer imaging studies.

Protocol 1: Synthesis of [¹¹C]this compound via N-Methylation

This protocol describes the synthesis of [¹¹C]this compound by the methylation of the precursor, N-desmethyl-Desvenlafaxine, using [¹¹C]methyl iodide.

Precursor Synthesis: N-desmethyl-Desvenlafaxine

The synthesis of the N-desmethyl precursor is a prerequisite for this radiolabeling protocol. A potential synthetic route starting from this compound is outlined below.

Caption: Synthesis of the N-desmethyl precursor for [¹¹C]this compound.

Experimental Protocol: [¹¹C]this compound Synthesis

Caption: Workflow for the radiosynthesis of [¹¹C]this compound.

Methodology:

-

[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [¹¹C]CO₂ is then converted to [¹¹C]CH₄, which is subsequently halogenated to produce [¹¹C]CH₃I.

-

Radiolabeling Reaction:

-

Dissolve 0.5-1.0 mg of N-desmethyl-Desvenlafaxine precursor in 300 µL of anhydrous dimethylformamide (DMF).

-

Add a suitable base (e.g., NaOH, K₂CO₃, or an organic base).

-

Bubble the gaseous [¹¹C]methyl iodide through the solution at room temperature or elevated temperature (e.g., 80-100°C).

-

Allow the reaction to proceed for 5-10 minutes.

-

-

Purification:

-

Quench the reaction with water or a suitable buffer.

-

Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system.

-

HPLC Conditions (example):

-

Column: C18 reverse-phase (e.g., 10 x 250 mm)

-

Mobile Phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)

-

Flow Rate: 4-5 mL/min

-

Detection: UV (at 274 nm) and a radiation detector.

-

-

Collect the radioactive peak corresponding to [¹¹C]this compound.

-

-

Formulation:

-

Remove the HPLC solvent from the collected fraction via rotary evaporation or solid-phase extraction (SPE).

-

Reconstitute the final product in a sterile, injectable solution (e.g., 10% ethanol in saline).

-

Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Quality Control

| Parameter | Method | Specification |

| Radiochemical Purity | Analytical HPLC | > 95% |

| Chemical Purity | Analytical HPLC (UV) | Peak corresponding to this compound |